molecular formula C14H18ClN3O B14421615 N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine CAS No. 84523-80-8

N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine

Cat. No.: B14421615
CAS No.: 84523-80-8
M. Wt: 279.76 g/mol
InChI Key: YBBZJNCFNVOZPI-UHFFFAOYSA-N
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Description

N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a quinazoline ring, a 4-chlorobutyl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with formamide to form the quinazoline ring. The 4-chlorobutyl group is then introduced through a nucleophilic substitution reaction using 4-chlorobutyl chloride. The methoxy group is added via methylation using dimethyl sulfate or methyl iodide. Finally, the N-methyl group is introduced through a reductive amination reaction using formaldehyde and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobutyl)-4-methoxyquinazolin-2-amine
  • N-(4-Chlorobutyl)-N-methylquinazolin-2-amine
  • 4-Methoxy-N-methylquinazolin-2-amine

Uniqueness

N-(4-Chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the 4-chlorobutyl group enhances its ability to undergo nucleophilic substitution reactions, while the methoxy and methyl groups contribute to its stability and solubility .

Properties

CAS No.

84523-80-8

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

N-(4-chlorobutyl)-4-methoxy-N-methylquinazolin-2-amine

InChI

InChI=1S/C14H18ClN3O/c1-18(10-6-5-9-15)14-16-12-8-4-3-7-11(12)13(17-14)19-2/h3-4,7-8H,5-6,9-10H2,1-2H3

InChI Key

YBBZJNCFNVOZPI-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCl)C1=NC2=CC=CC=C2C(=N1)OC

Origin of Product

United States

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